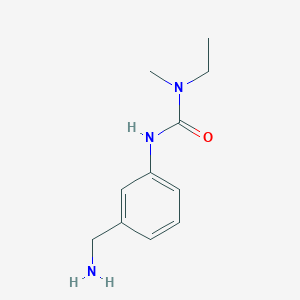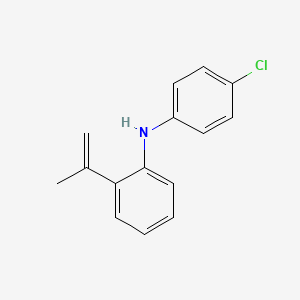![molecular formula C15H10N4O2S B12629151 7-(4-Methoxyphenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile CAS No. 950829-80-8](/img/structure/B12629151.png)
7-(4-Methoxyphenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Methoxyphenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile is a complex organic compound belonging to the pyrimidine family.
Preparation Methods
The synthesis of 7-(4-Methoxyphenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile typically involves multi-step reactions. One common synthetic route starts with the condensation of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form 4-methoxyphenyl-2-cyanoacrylate. This intermediate undergoes cyclization with thiourea to yield the desired pyrimidine derivative . The reaction conditions often include refluxing in ethanol or other suitable solvents.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the methoxy group, depending on the reagents used.
Common reagents include acids, bases, and other nucleophiles. Major products formed from these reactions include substituted pyrimidines and other derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It has shown promise as an antimicrobial and antifungal agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms. In medicinal applications, it acts as an inhibitor of specific enzymes or receptors, disrupting cellular processes in target cells. For example, it has been shown to inhibit tyrosine kinase activity, leading to apoptosis in cancer cells . The molecular targets and pathways involved include the epidermal growth factor receptor (EGFR) and other signaling pathways .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives such as pyrido[2,3-d:6,5-d’]dipyrimidinone and pyrano[2,3-d]pyrimidine-2,4-dione . Compared to these compounds, 7-(4-Methoxyphenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile exhibits unique properties, such as higher potency in certain biological assays and distinct chemical reactivity .
Properties
CAS No. |
950829-80-8 |
|---|---|
Molecular Formula |
C15H10N4O2S |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C15H10N4O2S/c1-21-10-4-2-8(3-5-10)11-6-9(7-16)12-13(17-11)18-15(22)19-14(12)20/h2-6H,1H3,(H2,17,18,19,20,22) |
InChI Key |
HLGLBWDXVAAJNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C#N)C(=O)NC(=S)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



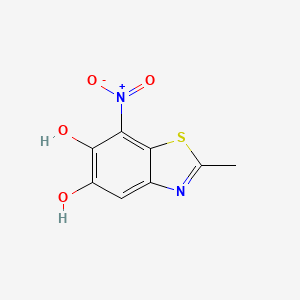
![N-[(2-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12629080.png)
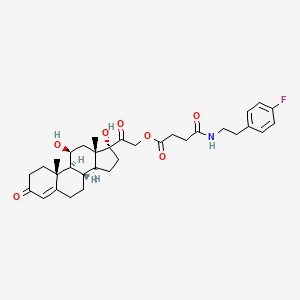
![2,2'-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-ol]](/img/structure/B12629096.png)

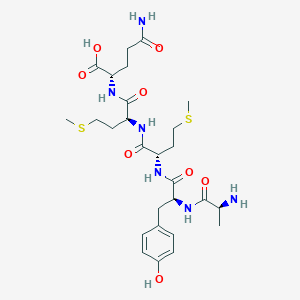
![3-Iodo-N-[2-(1-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B12629104.png)
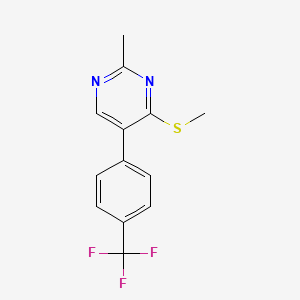
![(3aR,6aS)-5-(3-bromophenyl)-5'-fluoro-1-[(4-hydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12629127.png)
![2,2'-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol]](/img/structure/B12629136.png)
![1-[(2-Bromophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole](/img/structure/B12629139.png)
